
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups and a nitro group The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane typically involves the nitration of a suitable precursor, such as 1,1,3-trimethylcyclohexane. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups or the cyclohexane ring are oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R,4R)-1,1,3-trimethyl-4-aminocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or carboxylic acid derivatives.
Applications De Recherche Scientifique
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s behavior in biological and chemical systems. The stereochemistry of the compound also plays a crucial role in its interactions with chiral environments, such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-1,1,3-trimethyl-4-aminocyclohexane: A reduction product of the nitro compound.
(3R,4R)-1,1,3-trimethyl-4-hydroxycyclohexane: A potential oxidation product.
(3R,4R)-1,1,3-trimethyl-4-methylcyclohexane: A structurally similar compound with a different functional group.
Uniqueness
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The compound’s chiral nature and functional group diversity make it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
90268-10-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(2,3)5-4-8(7)10(11)12/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Clé InChI |
MDAMBSOOWSPXHV-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1CC(CC[C@H]1[N+](=O)[O-])(C)C |
SMILES canonique |
CC1CC(CCC1[N+](=O)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

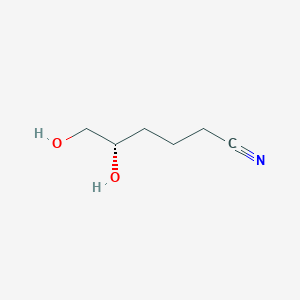

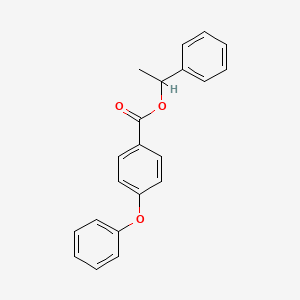

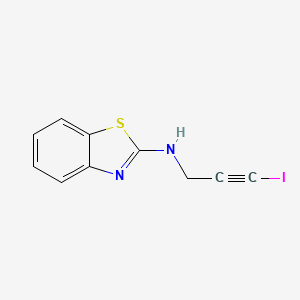
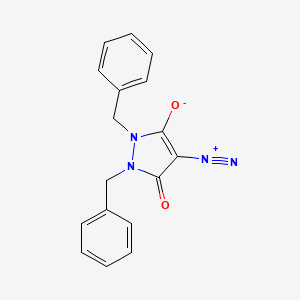
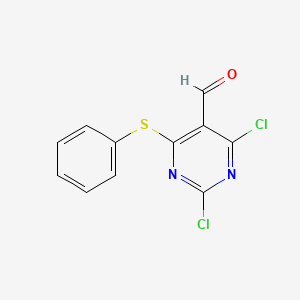

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
